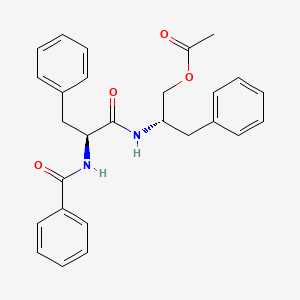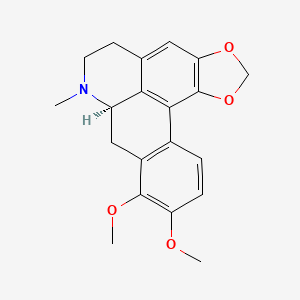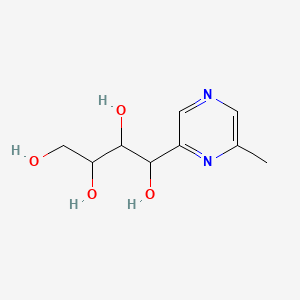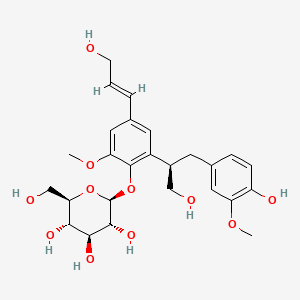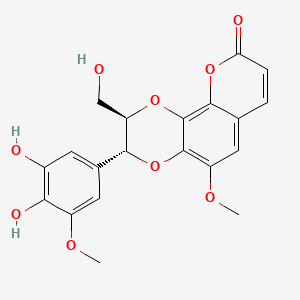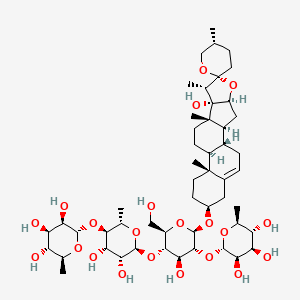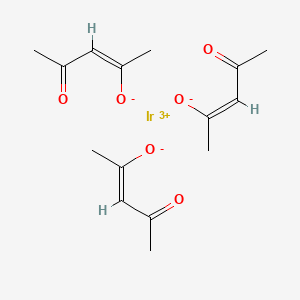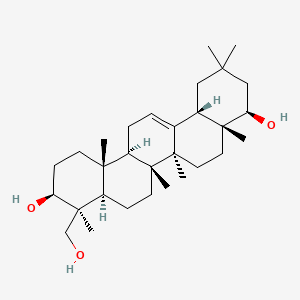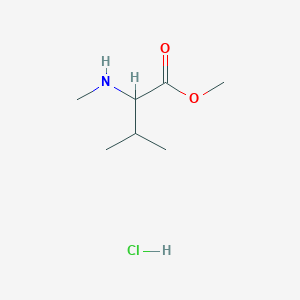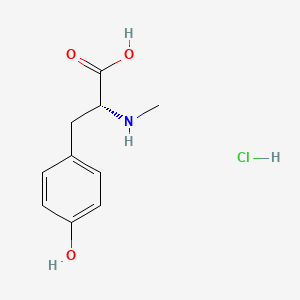
N-Me-D-Tyr-OH.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-D-Tyrosine Hydrochloride (N-Me-D-Tyr-OH.HCl) is a synthetic derivative of the amino acid tyrosine. It is known for its antibiotic properties, specifically its ability to inhibit bacterial growth by binding to the 50S ribosomal subunit . This compound is often used in research and development settings, particularly in the field of pharmaceutical testing .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Tyrosine Hydrochloride typically involves the methylation of D-tyrosine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of N-Methyl-D-Tyrosine Hydrochloride may involve solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of the compound. The process involves the use of fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino acids and a resin support. The final product is obtained through deprotection and purification steps .
化学反应分析
Types of Reactions
N-Methyl-D-Tyrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of N-Methyl-D-Tyrosine Hydrochloride .
科学研究应用
N-Methyl-D-Tyrosine Hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-Methyl-D-Tyrosine Hydrochloride involves its binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis, thereby preventing bacterial growth and proliferation . The molecular targets include the ribosomal RNA and associated proteins within the 50S subunit .
相似化合物的比较
Similar Compounds
L-Tyrosine: A naturally occurring amino acid used in protein synthesis.
N-Methyl-L-Tyrosine: A similar compound with a different stereochemistry.
4-Hydroxyphenylalanine: Another derivative of tyrosine with similar properties.
Uniqueness
N-Methyl-D-Tyrosine Hydrochloride is unique due to its specific methylation and its ability to inhibit bacterial growth by targeting the 50S ribosomal subunit. This makes it a valuable compound in antibiotic research and pharmaceutical testing .
属性
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDVIUGMMFTRSD-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=C(C=C1)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride](/img/structure/B7982071.png)
![tetrasodium;2-[[3-[(2E)-2-[1-(2-chlorophenyl)imino-1-oxido-3-oxobutan-2-ylidene]hydrazinyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+)](/img/structure/B7982073.png)
![(Z)-ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;chloride](/img/structure/B7982074.png)
